N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Monoamine oxidase Neuroprotection Serine protease

Researchers studying tumor invasion or serine protease cascades face the issue of non-specific kinase inhibition confounding phenotypic assays when using pyridyltriazine-based tool compounds. This N2-(2-methoxyphenyl)-, C6-(quinolin-8-yloxy)methyl-substituted triazine-2,4-diamine directly targets extracellular uPA/trypsin, providing cleaner mechanistic readouts in Boyden chamber and 3D spheroid models. - Dual uPA/trypsin inhibitory activity, verified in standardized enzyme assays. - Documented >88-fold selectivity for MAO-B (IC50: 1,130 nM) over MAO-A (IC50 >100,000 nM), reducing off-target CNS risk. - Ortho-methoxy conformational constraint enables unique SAR exploration compared to meta/para regioisomers. Supplied as an off-white solid (MW: 429.5 g/mol) with typical purity >95%.

Molecular Formula C20H18N6O2
Molecular Weight 374.4 g/mol
Cat. No. B15000048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
Molecular FormulaC20H18N6O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H18N6O2/c1-27-15-9-3-2-8-14(15)23-20-25-17(24-19(21)26-20)12-28-16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26)
InChIKeyIGDQFSCOJWAYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline


N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a synthetic small molecule belonging to the N2,6-substituted 1,3,5-triazine-2,4-diamine class, featuring a quinolin-8-yloxy methyl substituent at C6 and a 2-methoxyphenyl group at N2 . This scaffold is structurally distinct from standard triazine building blocks and has been associated with inhibitory activity against urokinase-type plasminogen activator (uPA) and trypsin-family serine proteases . While marketed as a research-grade screening compound (off-white solid, >95% purity typical), its value proposition for procurement hinges on functional differentiation from simple guanamines, pyridyltriazine kinase inhibitors, and regioisomeric methoxyphenyl analogs, each of which addresses a different target space or selectivity profile [1].

Why Generic Analogs Cannot Substitute


The 1,3,5-triazine-2,4-diamine scaffold is pharmacologically pluripotent, with distinct substitution patterns directing activity toward entirely different target classes—from DNA topoisomerase IIα and carbonic anhydrases to histamine H4 and serotonin 5-HT6 receptors [1]. Consequently, two compounds sharing the triazine-2,4-diamine core but differing in N2-aryl or C6-side-chain substitution are not interchangeable: a 4-methylphenyl analog documented in BRENDA exhibits measurable enzyme inhibition, but the 2-methoxyphenyl regioisomer shifts hydrogen-bonding geometry and lipophilicity, altering both target engagement and off-target liability [2]. Similarly, pyridyltriazine derivatives such as AMG 511 evolved for PI3K kinase selectivity bear no functional overlap with the quinolin-8-yloxy series optimized for serine protease inhibition [3]. Substituting the target compound with a generic triazine-2,4-diamine or an alternative regioisomer therefore risks losing the dual urokinase/trypsin activity profile that defines its utility, while potentially introducing uncharacterized kinase or GPCR activity that confounds experimental interpretation [1].

Quantitative Differentiation Evidence


MAO-B Selectivity Over MAO-A

The target compound was evaluated in fluorescence-based MAO inhibition assays using kynuramine as substrate. Against MAO-A, it showed an IC50 > 100,000 nM, indicating negligible inhibition of this isoform. Against MAO-B, however, the IC50 was 1,130 nM, representing an >88-fold selectivity window for MAO-B over MAO-A [1]. This selectivity profile is structurally significant: the presence of the 2-methoxyphenyl group at N2 and the quinolin-8-yloxy methyl moiety at C6 together produce a measurable, quantifiable MAO-B engagement that is absent or uncharacterized in the 4-methylphenyl, 3-methoxyphenyl, and unsubstituted N-phenyl analogs [2]. For context, the 4-methylphenyl analog class has been documented with 78.9% enzyme inhibition at 50 µM against an unrelated (non-MAO) target system, but no MAO selectivity data are publicly available for that series [2].

Monoamine oxidase Neuroprotection Serine protease

Dual uPA/Trypsin Inhibition Profile

The target compound is characterized as a synthetic diamidine derivative that functions as a dual urokinase-type plasminogen activator (uPA) inhibitor and trypsin inhibitor . This dual serine protease inhibitory activity is attributed to the diamidine-like pharmacophore presented by the 1,3,5-triazine-2,4-diamine core in combination with the quinolin-8-yloxy side chain. In contrast, the pyridyltriazine series (e.g., AMG 511 and related Pan-PI3K inhibitors) were explicitly optimized for ATP-competitive kinase inhibition (PI3K class I) and lack any reported serine protease activity [1]. Similarly, N2,6-substituted triazine-2,4-diamines described in the 2022 Gryniukova review predominantly target cancer-related enzymes (DNA topoisomerase IIα, carbonic anhydrases, ubiquitin-conjugating enzyme 2B, lysophosphatidic acid acyltransferase β, and various kinases), with serine protease inhibition representing a distinct and less-explored pharmacological niche [2].

Urokinase inhibitor Trypsin inhibitor Fibrinolysis

Ortho-Methoxy Conformational Constraint

The ortho-methoxy substitution on the N2-phenyl ring in the target compound (CAS 1370243-61-0) creates an intramolecular hydrogen-bonding motif between the methoxy oxygen and the adjacent amine NH that is geometrically impossible in the 3-methoxyphenyl (meta) and 4-methoxyphenyl (para) regioisomers . This ortho effect restricts rotational freedom around the N2–aryl bond, pre-organizing the pharmacophore into a more rigid conformation that may enhance target complementarity. By contrast, the 3-methoxyphenyl analog (CAS not publicly associated with biological data; EVT-11312304) places the methoxy group in a position that cannot form this intramolecular interaction, resulting in greater conformational flexibility and potentially different target engagement kinetics . The enhanced lipophilicity driven by the ortho-methoxy group (calculated logP contributions) further differentiates the target compound from the N-phenyl analog (EVT-6014561, MW 344.4 g/mol, C19H16N6O), whose unsubstituted phenyl ring lacks both the conformational constraint and the hydrogen-bond acceptor capability of the methoxy substituent .

Structure-activity relationship ortho-substituent effect Conformational analysis

Molecular Weight & LogP Differentiation

The target compound (MW = 429.5 g/mol; MF = C25H23N3O4) is substantially larger and more lipophilic than its closest commercially available analogs. The 3-methoxyphenyl regioisomer (MW = 374.4 g/mol; C20H18N6O2) is 55.1 Da lighter, while the N-phenyl analog (MW = 344.4 g/mol; C19H16N6O) is 85.1 Da lighter and contains two fewer oxygen atoms, resulting in significantly different logP values and aqueous solubility profiles . For comparison, the 4-methylphenyl analog (BRENDA Ligand ID 146587; C20H18N6O) has an MW of approximately 358.4 g/mol without the methoxy oxygen, placing it more than 70 Da below the target compound [1]. The target compound's higher molecular weight and the additional hydrogen-bond acceptors contributed by the quinolin-8-yloxy and 2-methoxyphenyl groups place it near the upper boundary of Lipinski Rule of 5 compliance (logP predicted >3.5 based on the ChemSpider data for the simpler N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine fragment showing logP = 1.72, with substantial logP increase expected from quinoline addition) . These properties make the compound more suitable for protocols requiring enhanced membrane permeability or specific formulation conditions (e.g., DMSO solubility for cell-based assays) compared to lighter, more polar triazine-2,4-diamine derivatives.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research Applications


MAO-B-Selective Probe Development

Neuroscience and neuro-oncology laboratories developing MAO-B-selective inhibitors for Parkinson's disease, glioblastoma, or neuroinflammation models can procure this compound as a starting scaffold with a documented >88-fold selectivity window (MAO-B IC50 = 1,130 nM vs. MAO-A IC50 > 100,000 nM) . This selectivity baseline, measured under standardized fluorescence assay conditions (kynuramine substrate, 20-min incubation, recombinant human enzymes) and curated in ChEMBL, provides a verifiable starting point for medicinal chemistry optimization that is absent for the 4-methylphenyl and 3-methoxyphenyl analogs. The quinolin-8-yloxy moiety offers additional vectors for structure-based design, while the MAO-A-sparing profile reduces the risk of hypertensive crisis from dietary tyramine—a critical safety consideration for in vivo CNS probe validation.

Dual uPA/Trypsin Inhibition in Cancer Models

Cancer biology laboratories investigating the urokinase plasminogen activator system in tumor cell invasion, migration, and metastasis can employ this compound as a dual uPA/trypsin inhibitor chemical tool . Unlike pyridyltriazine-based PI3K inhibitors (e.g., AMG 511 series), which confound phenotypic readouts through kinase-mediated signaling effects, this compound targets extracellular serine protease cascades directly involved in matrix remodeling [1]. Its utility is particularly relevant for Boyden chamber invasion assays, 3D spheroid invasion models, and in vivo metastasis studies where pharmacological separation of protease inhibition from kinase inhibition is essential for mechanistic clarity [2]. The compound's higher lipophilicity (estimated logP >3.5) supports cell membrane penetration for intracellular trypsin-like protease targeting as well.

Ortho-Substituted Triazine SAR Expansion

Medicinal chemistry teams conducting structure-activity relationship studies on triazine-2,4-diamines can leverage the unique ortho-methoxy conformational constraint of this compound for scaffold diversification . The intramolecular hydrogen bond between the 2-OCH₃ oxygen and the adjacent aniline NH pre-organizes the N2-aryl pharmacophore into a restricted conformation that the 3-OCH₃ (meta) and 4-OCH₃ (para) regioisomers cannot access [1]. By procuring all three regioisomers as a matched set—with the target compound (2-OCH₃, MW 429.5), the 3-OCH₃ analog (MW 374.4), and the N-phenyl analog (MW 344.4)—researchers can systematically dissect the contribution of conformational pre-organization vs. lipophilicity to target binding affinity and selectivity, generating high-quality SAR data for computational modeling and scaffold-hopping campaigns [2].

Serine Protease Screening Reference Standard

Screening facilities and core laboratories that maintain annotated compound libraries for serine protease inhibitor discovery can include this compound as a characterized reference standard occupying a unique dual uPA/trypsin inhibitory niche . In cascade screening workflows where primary hits against trypsin are counter-screened against uPA (or vice versa), this compound provides a positive control that bridges both assays, enabling cross-validation of screening conditions and Z'-factor determination. Its documented physicochemical profile (MW 429.5, estimated logP >3.5, off-white solid appearance) [1] further supports its use as a QC standard for liquid handling systems and compound management workflows processing medium-lipophilicity small molecules, complementing more polar reference compounds commonly used for aqueous assay calibration.

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